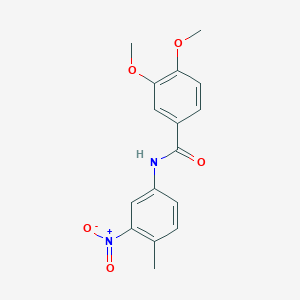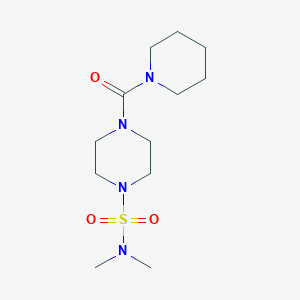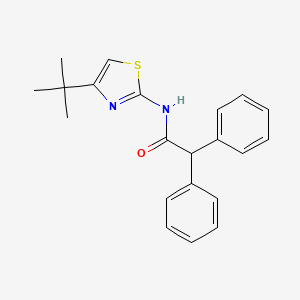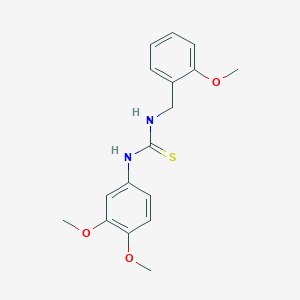
3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide, also known as DMNM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DMNM is a benzamide derivative and has been shown to have various biochemical and physiological effects.
科学的研究の応用
3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has been used in various scientific research applications, including studies on the central nervous system, cancer research, and drug discovery. 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has been shown to have potential as a modulator of the serotonin receptor, which makes it a promising candidate for the treatment of depression and anxiety disorders. 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has also been shown to have anti-tumor activity in various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has been used in drug discovery research as a lead compound for the development of new drugs.
作用機序
The mechanism of action of 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide is not fully understood, but it has been shown to act as a modulator of the serotonin receptor. 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and cognition. 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has also been shown to have activity at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has been shown to have various biochemical and physiological effects. 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of mood and cognition. 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has also been shown to increase the release of glutamate in the hippocampus, which is involved in learning and memory. Additionally, 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One advantage of using 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide in lab experiments is its potential as a lead compound for drug discovery. 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has been shown to have activity at the serotonin receptor, which makes it a promising candidate for the development of new drugs. However, one limitation of using 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide in lab experiments is its potential toxicity. 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has been shown to have cytotoxic effects on some cancer cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide. One direction is to further investigate its potential as a modulator of the serotonin receptor for the treatment of depression and anxiety disorders. Another direction is to investigate its potential as an anti-tumor agent for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide and its potential for drug discovery.
合成法
3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide can be synthesized using a multi-step reaction process. The starting material for the synthesis is 4-methyl-3-nitrobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3,4-dimethoxyaniline to form the amide intermediate, which is then deprotected to yield 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide.
特性
IUPAC Name |
3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-10-4-6-12(9-13(10)18(20)21)17-16(19)11-5-7-14(22-2)15(8-11)23-3/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZIWENQOCCSNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-hydroxyethyl)-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5879296.png)

![1-benzyl-2-[(4-chlorobenzyl)thio]-1H-imidazole](/img/structure/B5879305.png)

![N-[4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B5879329.png)
![3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5879335.png)
![N-ethyl-3,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5879342.png)
![N-[4-(ethylthio)phenyl]-2-phenylacetamide](/img/structure/B5879348.png)
![1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5879352.png)
![1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]piperazine](/img/structure/B5879360.png)
![2-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5879367.png)

![2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5879375.png)